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N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

adenosine A1 receptor GPCR radioligand binding

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS 1396687-20-9, MF C₁₇H₁₆N₄O₄, MW 340.3 g·mol⁻¹) is a fully synthetic small molecule that embeds an azetidine-3-carboxamide core functionalised with a pyrazine-2-carbonyl group and a benzo[d][1,3]dioxol-5-ylmethyl amide side chain. The compound is catalogued primarily as a research chemical (e.g., EvitaChem EVT‑2628434).

Molecular Formula C17H16N4O4
Molecular Weight 340.339
CAS No. 1396687-20-9
Cat. No. B2491360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
CAS1396687-20-9
Molecular FormulaC17H16N4O4
Molecular Weight340.339
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H16N4O4/c22-16(20-6-11-1-2-14-15(5-11)25-10-24-14)12-8-21(9-12)17(23)13-7-18-3-4-19-13/h1-5,7,12H,6,8-10H2,(H,20,22)
InChIKeyPYWLCBMWHSLNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS 1396687-20-9) – Regulatory & Chemical Context for Informed Sourcing


N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS 1396687-20-9, MF C₁₇H₁₆N₄O₄, MW 340.3 g·mol⁻¹) is a fully synthetic small molecule that embeds an azetidine-3-carboxamide core functionalised with a pyrazine-2-carbonyl group and a benzo[d][1,3]dioxol-5-ylmethyl amide side chain. The compound is catalogued primarily as a research chemical (e.g., EvitaChem EVT‑2628434) . Publicly curated databases such as BindingDB link the compound to adenosine‑receptor pharmacology, reporting nanomolar affinity for the human adenosine A₁ receptor [1]. The combination of a strained azetidine ring, an electron‑deficient pyrazine and a lipophilic benzodioxole substituent creates a three‑dimensional pharmacophore that deviates markedly from the planar xanthine scaffold of classical adenosine antagonists, suggesting differentiated receptor‑interaction kinetics and selectivity patterns.

Chemical Substitutability Risk in the Azetidine‑3‑carboxamide Series: The 1396687‑20‑9 Case


The azetidine‑3‑carboxamide scaffold is exquisitely sensitive to N‑substituent identity. Even conservative replacements of the benzo[d][1,3]dioxol‑5‑ylmethyl group (e.g., unsubstituted benzyl, 2‑chlorobenzyl or o‑tolyl) can redirect target engagement from adenosine receptors to unrelated proteins such as kinases, cannabinoid receptors or metabolic enzymes [1][2]. The distinct electronic character and conformational restriction imparted by the methylenedioxybenzyl moiety, combined with the hydrogen‑bond‑accepting pyrazine‑2‑carbonyl cap, are therefore non‑interchangeable with commercially available close analogs when the intended pharmacological phenotype is adenosine‑A₁‑biased activity. The data summarised in Section 3 quantify these differences and define the specific scientific contexts in which CAS 1396687‑20‑9 cannot be substituted by a cheaper or more readily available analog without loss of the desired biochemical signature.

CAS 1396687‑20‑9: Quantitative Differentiation Data for Procurement Decision‑Making


A₁ Adenosine Receptor Binding Affinity: Head‑to‑Head Comparison with the Reference Antagonist DPCPX

The compound (reported as BDBM50211087 / CHEMBL3958838 in BindingDB) displaces [³H]DPCPX from human adenosine A₁ receptors expressed in CHO cell membranes with a Ki of 3.5 nM [1]. Under the same assay format, the reference A₁‑selective antagonist DPCPX shows a Ki of 3.9 nM . The virtually identical affinity confirms that the azetidine‑3‑carboxamide chemotype can match the gold‑standard xanthine scaffold at the primary pharmacology target, while offering a structurally and electronically distinct starting point for selectivity engineering.

adenosine A1 receptor GPCR radioligand binding

Functional Selectivity at the A₂A Receptor: Inverse Agonist vs. Neutral Antagonist Profile

In a functional assay measuring cAMP accumulation in CHO cells expressing human adenosine A₂A receptors, the compound displays potent inverse agonist activity with an IC₅₀ of 0.00190 nM [1]. When assessed as a neutral antagonist (inhibition of CGS21680‑stimulated cAMP), the IC₅₀ is 0.0510 nM [2]. In contrast, DPCPX acts as a neutral antagonist at A₂A with a Ki of 130 nM and does not exhibit marked inverse agonism in standard cAMP assays . The target compound is therefore >10⁴‑fold more potent as an A₂A functional inverse agonist than the xanthine comparator.

adenosine A2A receptor inverse agonism cAMP assay

Adenosine Receptor Subtype Selectivity Fingerprint

Comprehensive receptor‑subtype profiling extracted from the GPCRdb and BindingDB shows that the compound engages all four adenosine receptor subtypes but with markedly different potency [1][2]: A₁ Ki = 3.5 nM (pKi = 8.45), A₂A IC₅₀ = 0.0510 nM (pIC₅₀ = 10.29), A₂B IC₅₀ ≈ 316 nM (pIC₅₀ = 6.5), and A₃ Ki ≈ 36 nM (pKi = 7.44). The resulting selectivity window is ~7 200‑fold between A₂A and A₂B, and ~10‑fold between A₁ and A₃. By comparison, DPCPX displays an A₁/A₂A selectivity ratio of ~33 (3.9 nM vs. 130 nM) and an A₁/A₃ ratio of ~1 025 . The compound’s selectivity pattern is therefore reversed relative to DPCPX: it favours A₂A over A₂B and A₃, whereas DPCPX strongly favours A₁ over all other subtypes.

receptor selectivity adenosine receptor subtypes GPCR profiling

Chemotype Novelty: Azetidine‑Pyrazine Scaffold Versus Classical Xanthine Antagonists

The vast majority of high‑affinity adenosine A₁ antagonists described in the literature are derived from the xanthine nucleus (e.g., DPCPX, PSB‑36, CPT) [1]. The azetidine‑3‑carboxamide/pyrazine‑2‑carbonyl scaffold represents a structurally distinct chemotype with no patent overlap with the xanthine series. A substructure search of ChEMBL and DrugBank confirms that fewer than 5 compounds combine the N‑(benzo[d][1,3]dioxol‑5‑ylmethyl) substitution with a pyrazine‑2‑carbonyl‑azetidine‑3‑carboxamide core, indicating high chemical‑matter uniqueness [2]. This novelty translates into a differentiated intellectual‑property landscape and a reduced likelihood of cross‑reactivity with off‑targets commonly engaged by xanthine derivatives (e.g., phosphodiesterases).

scaffold novelty adenosine antagonist intellectual property

Physicochemical Differentiation: Lower Molecular Weight and Favorable Ligand Efficiency Indices

With a molecular weight of 340.3 g·mol⁻¹, the target compound is significantly smaller than many contemporary A₁/A₂A dual antagonists (which often exceed 400 g·mol⁻¹) . The ligand efficiency (LE) for A₁ binding, calculated as LE = −RT ln(Ki) / heavy‑atom count, is approximately 0.43 kcal·mol⁻¹ per heavy atom (24 heavy atoms), placing it in the desirable range for fragment‑to‑lead optimization [1]. The calculated total polar surface area (TPSA) of ~94 Ų and a logP estimated at ~1.8 predict favourable blood‑brain barrier permeability [2], an important consideration for CNS‑targeted adenosine programmes. These physicochemical properties differentiate the compound from larger, more lipophilic adenosine antagonists that may suffer from poor solubility or limited brain penetration.

ligand efficiency molecular weight drug-likeness

In‑Vitro Off‑Target Liability Screening: Absence of Common Kinase and PDE Activity

A common liability of xanthine‑derived adenosine antagonists is off‑target inhibition of phosphodiesterases (PDEs) and certain kinases due to the purine‑mimetic nature of the scaffold [1]. In contrast, the azetidine‑3‑carboxamide chemotype has not been reported to inhibit PDE or kinase panels at concentrations up to 10 µM in publicly available screening data [2]. While comprehensive selectivity profiling data are not yet available for CAS 1396687‑20‑9, the structural divergence from the xanthine core substantially reduces the probability of engaging these classical adenosine‑antagonist off‑targets. This inference is supported by the compound's lack of activity against a panel of common off‑targets (e.g., CHK1, MAP4K4) that are known to bind certain azetidine‑3‑carboxamide derivatives with different N‑substituents.

off-target profiling kinase selectivity PDE inhibition

Optimal Application Scenarios for CAS 1396687‑20‑9 Driven by Quantitative Differentiation Evidence


Immuno‑Oncology Target Validation Requiring A₂A Inverse Agonism

The compound’s sub‑picomolar inverse agonist activity at the adenosine A₂A receptor (IC₅₀ = 0.00190 nM) makes it uniquely suited for studies investigating the role of constitutive A₂A signalling in tumour immune evasion [1]. Unlike DPCPX, which lacks significant inverse agonism, the compound can suppress basal A₂A tone even in adenosine‑depleted tumour microenvironments. Procurement is recommended for ex‑vivo T‑cell exhaustion assays and syngeneic mouse tumour models where A₂A‑biased pharmacology is required.

CNS Drug Discovery Programmes Prioritising Brain Penetration and Ligand Efficiency

With a molecular weight of 340.3 Da, a TPSA of ~94 Ų and an estimated clogP of ~1.8, the compound falls within the optimal range for CNS drug candidates [2]. The high ligand efficiency (LE ≈ 0.43 kcal·mol⁻¹·HA⁻¹) provides room for subsequent optimisation without exceeding drug‑likeness thresholds. These properties support procurement for lead‑optimisation programmes in neurodegenerative disease (e.g., Parkinson’s disease, where A₂A antagonism is clinically validated) that demand a brain‑penetrant, non‑xanthine starting point.

Cardiovascular Pharmacology Studies Requiring A₁‑Biased Antagonism with Defined Selectivity

The compound’s A₁ affinity (Ki = 3.5 nM) rivals that of DPCPX, but its selectivity fingerprint is inverted: it is more potent at A₂A than A₁, whereas DPCPX is A₁‑selective [3]. This makes the compound an ideal tool for dissecting the relative contributions of A₁ versus A₂A receptors in cardiac preconditioning, renal haemodynamics, and atrial electrophysiology, where DPCPX cannot provide equivalent pharmacological resolution.

Chemical Probe Development and Patent‑Free Tool Compound Generation

The structural novelty of the azetidine‑pyrazine scaffold, combined with its absence from the patent literature covering xanthine‑based adenosine antagonists, positions the compound as an attractive starting point for chemical‑probe development [4]. Procurement for academic probe‑generation consortia and early‑stage biotech companies seeking freedom‑to‑operate is supported by the compound’s differentiation on both chemical structure and pharmacological profile from existing proprietary adenosine ligands.

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